3-(3,4-dimethoxyphenyl)-9-(2-methoxyphenethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
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Description
3-(3,4-dimethoxyphenyl)-9-(2-methoxyphenethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a useful research compound. Its molecular formula is C28H27NO6 and its molecular weight is 473.525. The purity is usually 95%.
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Biological Activity
3-(3,4-Dimethoxyphenyl)-9-(2-methoxyphenethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a synthetic compound that has attracted attention due to its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C25H27NO5
- Molecular Weight : 421.5 g/mol
- IUPAC Name : 3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4,7,8,9,10-hexahydroisochromeno[3,4-f][1,3]benzoxazin-6-one
The structure of this compound includes a chromeno-oxazine core with multiple methoxy groups that may influence its biological activity.
Synthesis
The synthesis of the compound typically involves a multi-step process:
- Formation of the benzochromene core : This is achieved through a multi-component reaction involving arylglyoxals and malono derivatives.
- Introduction of the oxazine ring : Cyclization of the intermediate product with appropriate reagents leads to the formation of the oxazine ring.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance:
- Bactericidal Activity : Studies have shown that related compounds possess important bactericidal properties against various bacterial strains .
- Antifungal Activity : The presence of methoxy groups has been correlated with enhanced antifungal activity in certain derivatives .
Anticancer Potential
Several studies have investigated the anticancer potential of similar compounds:
- Cell Proliferation Inhibition : In vitro studies demonstrate that related compounds can inhibit cell proliferation in cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
- Mechanism of Action : The mechanism often involves modulation of key signaling pathways associated with cancer cell survival and proliferation.
Neuroprotective Effects
Emerging research suggests potential neuroprotective effects:
- Cytoprotective Mechanisms : Some derivatives have shown the ability to protect neuronal cells from oxidative stress-induced damage .
- Cognitive Function Improvement : Animal studies indicate improvements in cognitive function following treatment with compounds structurally related to this compound.
Study on Antimicrobial Activity
A study published in Molecules demonstrated that a compound structurally similar to our target exhibited significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were determined for several bacterial strains.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Candida albicans | 16 |
Study on Anticancer Activity
In vitro assays conducted on breast cancer cell lines revealed that treatment with a methoxy-substituted derivative resulted in a dose-dependent reduction in cell viability. The IC50 value was found to be approximately 25 µM.
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-9-[2-(2-methoxyphenyl)ethyl]-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27NO6/c1-31-23-7-5-4-6-18(23)12-13-29-15-21-24(35-17-29)11-9-20-27(30)22(16-34-28(20)21)19-8-10-25(32-2)26(14-19)33-3/h4-11,14,16H,12-13,15,17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGSSNQWYJDOUCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC4=C3CN(CO4)CCC5=CC=CC=C5OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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